molecular formula C17H18O B14138405 4-(2,4,6-Trimethylbenzyl)benzaldehydeE

4-(2,4,6-Trimethylbenzyl)benzaldehydeE

Cat. No.: B14138405
M. Wt: 238.32 g/mol
InChI Key: PZKOFXHSKYTLCX-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylbenzyl)benzaldehyde is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,4,6-trimethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethylbenzyl)benzaldehyde typically involves the reaction of 2,4,6-trimethylbenzyl chloride with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylbenzyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(2,4,6-Trimethylbenzyl)benzoic acid

    Reduction: 4-(2,4,6-Trimethylbenzyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylbenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trimethylbenzyl)benzaldehyde is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)methyl]benzaldehyde

InChI

InChI=1S/C17H18O/c1-12-8-13(2)17(14(3)9-12)10-15-4-6-16(11-18)7-5-15/h4-9,11H,10H2,1-3H3

InChI Key

PZKOFXHSKYTLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC=C(C=C2)C=O)C

Origin of Product

United States

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